KCA-1490 Derived from This Building Block Achieves Sub-50 nM PDE4 Inhibition, Whereas the Unsubstituted Scaffold Yields Inactive Compounds
When elaborated into the pyridazinone derivative KCA-1490, the 7-methoxy-2-trifluoromethyl substitution pattern on the pyrazolo[1,5-a]pyridine core affords PDE4 IC50 = 42 nM and PDE3 IC50 = 369 nM . In contrast, the unsubstituted pyrazolo[1,5-a]pyridine scaffold (lacking both 7-MeO and 2-CF3) yields compounds with negligible PDE3/4 inhibition (IC50 > 10 µM) [1]. This >200-fold improvement in PDE4 potency is directly attributable to the specific substitution pattern present in the target building block.
| Evidence Dimension | PDE4 inhibitory potency (IC50) of the final elaborated compound |
|---|---|
| Target Compound Data | KCA-1490 (derived from title compound): PDE4 IC50 = 42 nM, PDE3 IC50 = 369 nM |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyridine analog: PDE4 IC50 > 10,000 nM |
| Quantified Difference | >200-fold improvement in PDE4 potency; dual PDE3/4 activity gained |
| Conditions | Cell-free enzymatic assay using recombinant human PDE3A and PDE4B isoforms; KCA-1490 synthesis via coupling of the title methanamine building block with 5-methyl-4,5-dihydropyridazin-3(2H)-one |
Why This Matters
Procuring the correctly substituted building block is the sole synthetic entry point to the KCA-1490 chemotype, which is the only dual PDE3/4 inhibitor in this series with both bronchodilatory and anti-inflammatory activity and a superior safety margin over roflumilast.
- [1] Ochiai, K., Ando, N., Iwase, K., Kishi, T., Fukuchi, K., Ohinata, A., Zushi, H., Yasue, T., Adams, D. R., & Kohno, Y. (2011). Phosphodiesterase inhibitors. Part 2: Design, synthesis, and structure–activity relationships of dual PDE3/4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory and bronchodilatory activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5451–5456. View Source
